molecular formula C6H5N2NaO3 B13519103 Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate

Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate

Cat. No.: B13519103
M. Wt: 176.11 g/mol
InChI Key: WORFDHPUFLANHW-UHFFFAOYSA-M
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Description

Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate is a chemical compound with the molecular formula C6H6N2O3Na It is a sodium salt derivative of a pyrimidine compound, characterized by its unique structure that includes a pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate typically involves the reaction of 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidine compounds .

Scientific Research Applications

Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • Sodium 2-(6-oxopyrimidin-1(6H)-yl)acetate
  • 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetic acid

Comparison: Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate is unique due to its sodium salt form, which can influence its solubility and reactivity compared to its non-sodium counterparts. This uniqueness makes it suitable for specific applications where solubility and ionic properties are crucial .

Properties

Molecular Formula

C6H5N2NaO3

Molecular Weight

176.11 g/mol

IUPAC Name

sodium;2-(6-oxopyrimidin-1-yl)acetate

InChI

InChI=1S/C6H6N2O3.Na/c9-5-1-2-7-4-8(5)3-6(10)11;/h1-2,4H,3H2,(H,10,11);/q;+1/p-1

InChI Key

WORFDHPUFLANHW-UHFFFAOYSA-M

Canonical SMILES

C1=CN=CN(C1=O)CC(=O)[O-].[Na+]

Origin of Product

United States

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